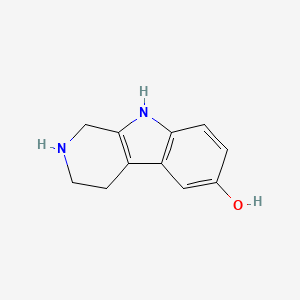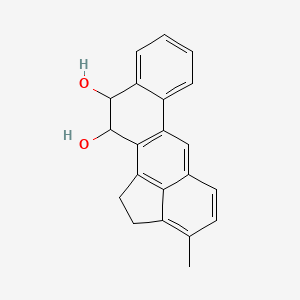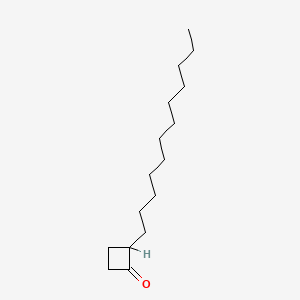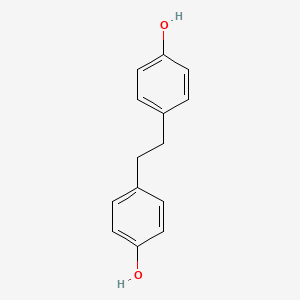
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is a chemical compound with the molecular formula C23H42O5 and a molecular weight of 398.6 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, such as (2S)-2,3-dihydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve higher selectivity and efficiency.
化学反応の分析
Types of Reactions
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted esters.
科学的研究の応用
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for esterases and lipases, which hydrolyze the ester bond to release active metabolites .
類似化合物との比較
Similar Compounds
(2-acetyloxy-3-hydroxypropyl) (E)-octadec-9-enoate: A similar compound with a different stereochemistry.
(2S)-2,3-dihydroxypropyl (9Z)-octadec-9-enoate: Lacks the acetyloxy group but has similar structural features.
Uniqueness
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C23H42O5 |
|---|---|
分子量 |
398.6 g/mol |
IUPAC名 |
[(2S)-2-acetyloxy-3-hydroxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/t22-/m0/s1 |
InChIキー |
PWTCCMJTPHCGMS-QFIPXVFZSA-N |
異性体SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](CO)OC(=O)C |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |
同義語 |
1-O-octadecenoyl-2-O-acetylglycerol 1-oleoyl-2-acetyl-glycerol 1-oleoyl-2-acetyl-sn-glycerol 1-oleoyl-2-acetylglycerol 1-oleyl-2-acetylglycerol oleoylacetylglycerol oleyl acetyl glycerol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















